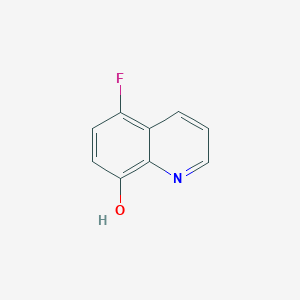

5-Fluoro-8-quinolinol

Übersicht

Beschreibung

5-Fluoro-8-quinolinol is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74944. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

5-Fluoroquinolin-8-ol, also known as 5-FLUORO-8-HYDROXYQUINOLINE or 5-Fluoro-8-quinolinol, is a member of the fluoroquinolone family . Fluoroquinolones are known to target bacterial DNA-gyrase, a type II topoisomerase, and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound interacts with its targets by inhibiting bacterial DNA-gyrase . This inhibition prevents the unwinding of the DNA, which is a crucial step in DNA replication . As a result, the bacterial cell cannot replicate its DNA, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by 5-Fluoroquinolin-8-ol is the DNA replication pathway in bacteria . By inhibiting DNA-gyrase, the compound disrupts the unwinding of the DNA double helix, a critical step in DNA replication . This disruption prevents the bacteria from replicating their DNA, leading to cell death .

Pharmacokinetics

It is known that fluoroquinolones, in general, have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted in the urine and feces . The compound is also known to be a CYP1A2 inhibitor .

Result of Action

The primary result of the action of 5-Fluoroquinolin-8-ol is the death of bacterial cells . By inhibiting DNA-gyrase, the compound prevents the bacteria from replicating their DNA . This leads to the inability of the bacteria to reproduce, resulting in a decrease in the bacterial population .

Action Environment

The action of 5-Fluoroquinolin-8-ol can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of the compound . Additionally, the presence of other substances, such as metal ions, can interact with the compound and potentially affect its efficacy .

Biochemische Analyse

Biochemical Properties

5-Fluoro-8-quinolinol plays a significant role in biochemical reactions. It has been used as a ligand in the synthesis of cyclometalated iridium(III) complexes

Cellular Effects

The cellular effects of this compound are primarily observed in its role as a component of cyclometalated iridium(III) complexes. These complexes have been found to induce apoptosis in HeLa cells, a type of cancer cell . They promote mitochondrial membrane depolarization and loss, triggering caspase-mediated mitochondrial dysfunction apoptosis pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role in cyclometalated iridium(III) complexes. These complexes bind to various biomolecules, leading to changes in gene expression and potentially inhibiting or activating certain enzymes

Temporal Effects in Laboratory Settings

It is known that the compound is used in the synthesis of cyclometalated iridium(III) complexes, which have shown cytotoxic effects against HeLa cells

Biologische Aktivität

5-Fluoro-8-quinolinol, a derivative of 8-hydroxyquinoline, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound has been investigated for its potential as an antimicrobial, anticancer, and antiviral agent. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and synthesis methods.

This compound (C9H6FNO) is characterized by the presence of a fluorine atom at the 5-position of the quinoline ring. The synthesis of this compound typically involves the fluorination of 8-hydroxyquinoline or related precursors using various synthetic methodologies, including electrophilic aromatic substitution and nucleophilic fluorination techniques .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. For instance, in vitro tests demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.062 to 0.25 µg/mL .

Table 1 summarizes the antimicrobial efficacy of this compound compared to standard antibiotics:

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) | Standard Antibiotic |

|---|---|---|---|

| Staphylococcus aureus | 20 | 0.125 | Penicillin |

| Escherichia coli | 18 | 0.25 | Ampicillin |

| Candida albicans | 22 | 0.125 | Fluconazole |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Research indicates that this compound induces apoptosis in cancer cells through mechanisms involving the inhibition of topoisomerase activity and modulation of signaling pathways related to cell proliferation and survival .

A study evaluated the cytotoxic effects on A549 lung cancer cells, revealing an IC50 value of approximately 10 µM, indicating moderate potency compared to other known anticancer agents .

Antiviral Activity

The antiviral properties of this compound have also been explored, particularly in relation to viral infections such as influenza. The compound demonstrated promising antiviral activity against H5N1 avian influenza virus, with growth inhibition rates reaching up to 91% in specific derivatives . The structure–activity relationship (SAR) analysis suggested that increased lipophilicity and electron-withdrawing substituents enhance antiviral efficacy.

Case Studies

Case Study: Antimicrobial Efficacy Against Mycobacterium tuberculosis

A study assessed the efficacy of several quinoline derivatives, including this compound, against Mycobacterium tuberculosis. The results indicated that this compound exhibited significant antibacterial activity with an MIC value comparable to first-line tuberculosis drugs .

Case Study: Neuroprotective Effects

In addition to its antimicrobial and anticancer activities, recent investigations have highlighted the neuroprotective effects of this compound. Its ability to chelate metal ions involved in neurodegenerative diseases like Alzheimer's has been documented, suggesting potential therapeutic applications in neuroprotection .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

5-Fluoro-8-quinolinol exhibits significant anticancer properties, which have been explored in various studies:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through caspase-dependent pathways and cell cycle arrest. Its effectiveness is enhanced when complexed with transition metals such as copper(II) and nickel(II) .

- Case Study : A study evaluating the antiproliferative effects of this compound derivatives on malignant melanoma (A-375) and lung (A-549) cancer cells reported IC50 values ranging from 1.4 nM to 32.13 μM, indicating potent activity against these cell lines .

| Cell Line | IC50 Value (μM) | Notes |

|---|---|---|

| A-375 (Melanoma) | 1.4 - 32.13 | High cytotoxicity observed |

| A-549 (Lung) | Variable | Effective against multiple cancer types |

Antimicrobial Properties

The compound also demonstrates promising antimicrobial activity, particularly against Gram-positive bacteria:

- Inhibition Studies : Research has shown that derivatives of this compound possess bactericidal properties against Staphylococcus aureus, with inhibition zone ratios indicating effectiveness comparable to standard antibiotics .

| Bacterial Strain | Inhibition Zone Ratio | Comparison |

|---|---|---|

| Staphylococcus aureus | 0.25 - 0.18 | Lower than PC190723 |

| Other Gram-positive bacteria | Varies | Effective against resistant strains |

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, forming complexes with various metals that exhibit enhanced biological activity:

- Metal Complexes : Cyclometalated iridium(III)-5-fluoro-8-quinolinol complexes have been synthesized, showing potential as mitochondrion-targeting anticancer agents . These complexes leverage the unique properties of the quinolinol moiety to enhance drug delivery and efficacy.

Materials Science

In materials chemistry, this compound is utilized as a building block for synthesizing functional materials:

Eigenschaften

IUPAC Name |

5-fluoroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXLEKUJMPEQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276920 | |

| Record name | 5-Fluoro-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818725 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

387-97-3 | |

| Record name | 387-97-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-8-quinolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.